1-Cyclopentenylphenylmethane
Overview
Description
1-Cyclopentenylphenylmethane is an organic compound with the molecular formula C12H14 It consists of a cyclopentene ring attached to a phenylmethane group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentenylphenylmethane can be synthesized through several methods. One common approach involves the reaction of 1-benzylcyclopentanol with a suitable dehydrating agent to form the desired product . The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the dehydration process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced catalytic systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentenylphenylmethane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.
Substitution: The phenylmethane group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of cyclopentenone derivatives.
Reduction: Formation of cyclopentanol or cyclopentane derivatives.
Substitution: Formation of various substituted phenylmethane derivatives.
Scientific Research Applications
1-Cyclopentenylphenylmethane has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentenylphenylmethane involves its interaction with molecular targets through its functional groups. The cyclopentene ring and phenylmethane group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
Cyclopentylphenylmethane: Similar structure but with a saturated cyclopentane ring.
Cyclopentenylmethylbenzene: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness: 1-Cyclopentenylphenylmethane is unique due to its specific arrangement of the cyclopentene ring and phenylmethane group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
cyclopenten-1-ylmethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-8H,4-5,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXCQGUOLCBELU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935125 | |
Record name | [(Cyclopent-1-en-1-yl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15507-35-4 | |
Record name | 1-Cyclopentenylphenylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015507354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(Cyclopent-1-en-1-yl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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